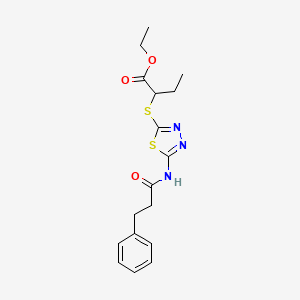

Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)butanoate

Description

Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)butanoate is a synthetic 1,3,4-thiadiazole derivative featuring a thioether linkage at position 2 of the thiadiazole ring, a 3-phenylpropanamido group at position 5, and an ethyl butanoate ester at the terminal thiol group.

Properties

IUPAC Name |

ethyl 2-[[5-(3-phenylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S2/c1-3-13(15(22)23-4-2)24-17-20-19-16(25-17)18-14(21)11-10-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWBSHJJFIYCMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)SC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)butanoate typically involves multiple steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Attachment of the Phenylpropanamido Group: This step involves the acylation of the thiadiazole ring with 3-phenylpropanoic acid chloride in the presence of a base such as triethylamine.

Thioester Formation: The final step is the esterification of the resulting compound with ethyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)butanoate can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)butanoate has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or fungal infections.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)butanoate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenylpropanamido group can enhance binding affinity through hydrophobic interactions, while the ester group can facilitate cellular uptake.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound shares a 1,3,4-thiadiazole core with multiple analogs reported in the literature. Key differences lie in the substituents attached to the thiadiazole ring, which influence physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison of Selected 1,3,4-Thiadiazole Derivatives

Key Observations

Physicochemical Properties

- Melting Points: Compounds with polar substituents (e.g., hydroxyl in ’s 21) exhibit higher melting points (185°C) due to hydrogen bonding.

- Lipophilicity: The ethyl butanoate group in the target compound may enhance lipophilicity compared to simpler esters (e.g., methyl or ethyl thioethers in ), improving membrane permeability for antifungal activity .

Biological Activity

Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)butanoate is a compound that incorporates the 1,3,4-thiadiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of 1,3,4-Thiadiazoles

1,3,4-Thiadiazoles are a class of compounds that have gained attention due to their broad spectrum of biological activities, including:

- Antimicrobial : Exhibiting activity against various bacterial and fungal strains.

- Anticancer : Demonstrating cytotoxic effects on cancer cell lines.

- Anti-inflammatory : Showing potential in reducing inflammation.

- Anticonvulsant : Effective in seizure models.

The incorporation of substituents on the thiadiazole ring can enhance these activities, making it a promising scaffold for drug development.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiadiazole derivatives. For instance, compounds derived from the 1,3,4-thiadiazole scaffold have been tested in various animal models to assess their efficacy in controlling seizures.

A study reported that a related thiadiazole derivative exhibited significant protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ), indicating a potential therapeutic application for epilepsy . The compound demonstrated an effective dose (ED50) of 126.8 mg/kg with a therapeutic index of 7.3 .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has also been explored in several studies. A derivative similar to this compound was evaluated against various cancer cell lines. The results indicated significant cytotoxic effects with IC50 values in the low micromolar range . This suggests that modifications to the thiadiazole ring can enhance selectivity and potency against cancer cells while sparing normal cells.

The mechanisms underlying the biological activities of thiadiazole derivatives often involve:

- GABAergic Modulation : Some compounds enhance GABA receptor activity, contributing to their anticonvulsant effects.

- Inhibition of Angiogenesis : Certain derivatives act as inhibitors of vascular endothelial growth factor receptors (VEGFR), which is crucial for tumor growth and metastasis .

Table 1: Summary of Biological Activities

Case Study: Anticonvulsant Efficacy

In a controlled study involving MES and PTZ models, a thiadiazole derivative was administered at varying doses. The results demonstrated dose-dependent protection against seizures with minimal neurotoxicity observed at therapeutic doses. This highlights the potential for developing safer anticonvulsant medications based on thiadiazole scaffolds .

Case Study: Anticancer Properties

Another study focused on the anticancer activity of a related compound against breast and hepatic cancer cell lines. The compound showed selective cytotoxicity with significant inhibition rates compared to normal cell lines, indicating its potential as a lead compound for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing Ethyl 2-((5-(3-phenylpropanamido)-1,3,4-thiadiazol-2-yl)thio)butanoate, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step protocols, including thiadiazole ring formation, amidation, and thioether linkage introduction. Key intermediates like 5-(3-phenylpropanamido)-1,3,4-thiadiazole-2-thiol are synthesized via classical methods (e.g., cyclization of thiosemicarbazides). Optimization includes adjusting solvents (aqueous or propan-2-ol), temperature (reflux conditions), and stoichiometry of reagents (e.g., sodium monochloroacetate for thioether formation). Purification via recrystallization or column chromatography ensures high yields (>80%) .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?

- Methodology : Use a combination of:

- 1H/13C NMR : To verify proton environments (e.g., δ 7.25–7.35 ppm for phenyl protons) and carbon backbone .

- IR spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and thioether S-C bonds (~650 cm⁻¹) .

- Elemental analysis : Validates purity (e.g., C, H, N, S content within ±0.3% of theoretical values) .

- Chromatography-mass spectrometry (LC-MS) : Ensures molecular ion peaks align with the molecular formula (e.g., [M+H]+ at m/z 435.2) .

Q. How can researchers screen the compound’s biological activity in preliminary assays?

- Methodology : Conduct in vitro assays such as:

- Antifungal activity : Broth microdilution against Candida species (MIC50 values) .

- Enzyme inhibition : Measure ergosterol biosynthesis inhibition in C. albicans via LC-MS analysis of ergosterol content .

- Molecular docking : Predict binding affinities to target enzymes (e.g., fungal lanosterol 14α-demethylase) using AutoDock Vina .

Advanced Research Questions

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

- Methodology : Discrepancies may arise from solubility or membrane permeability issues. Address by:

- Solubility enhancement : Use co-solvents (DMSO/PBS mixtures) or formulation with cyclodextrins.

- Permeability assays : Perform Caco-2 cell monolayer studies to assess intestinal absorption.

- In vitro-in vivo correlation (IVIVC) : Validate docking results with pharmacokinetic studies (e.g., plasma concentration-time profiles) .

Q. What strategies elucidate the compound’s interactions with biological macromolecules at the molecular level?

- Methodology :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) to target proteins.

- X-ray crystallography : Resolve 3D structures of compound-enzyme complexes (e.g., PDB deposition).

- Molecular dynamics simulations : Analyze conformational stability over 100-ns trajectories using GROMACS .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental reproducibility?

- Methodology :

- Forced degradation studies : Expose the compound to acidic (HCl 0.1M), basic (NaOH 0.1M), oxidative (H2O2 3%), and thermal (40–80°C) conditions. Monitor degradation via HPLC at 254 nm.

- Kinetic stability modeling : Calculate half-life (t1/2) using Arrhenius equations .

Q. What rational design principles guide the development of derivatives with enhanced potency?

- Methodology :

- Structure-activity relationship (SAR) : Modify substituents on the phenyl ring (e.g., electron-withdrawing groups like -CF3) or thiadiazole moiety.

- Bioisosteric replacement : Substitute the ester group with amides or heterocycles (e.g., oxadiazole) to improve metabolic stability .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

- Methodology :

- Heat dissipation : Use jacketed reactors with controlled cooling to manage exothermic reactions.

- Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water mixtures) for cost-effective scale-up.

- Process analytical technology (PAT) : Implement in-line FTIR to monitor reaction progression in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.